molecular formula C23H16N2 B3678925 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline CAS No. 75318-68-2

2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline

Cat. No.: B3678925
CAS No.: 75318-68-2
M. Wt: 320.4 g/mol
InChI Key: XAFVGEWJDSHKNF-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[2,1-a]isoquinoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes a biphenyl group attached to an imidazo[2,1-a]isoquinoline core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline can be achieved through various methods. One efficient strategy involves the CpRhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core. The reaction conditions typically involve the use of CpRhCl2 as a catalyst and KOAc as an additive in TFE solvent at 100°C for 8-16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of 2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the biphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or disrupt cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline is unique due to its specific structural features, such as the biphenyl group attached to the imidazo[2,1-a]isoquinoline core

Properties

IUPAC Name

2-(4-phenylphenyl)imidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)22-16-25-15-14-19-8-4-5-9-21(19)23(25)24-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFVGEWJDSHKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC5=CC=CC=C5C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361813
Record name STK019752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75318-68-2
Record name 2-(4-Phenylphenyl)imidazo(2,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STK019752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-PHENYLPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6ZHJ6K8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 4.32 g. (0.03 mole) of 1-amino-isoquinoline and 8.25 g. (0.03 mole) of [(1,1'-biphenyl)-4-yl]-bromomethyl-ketone in 100 ml. of chloroform was heated on a boiling water bath for about 10 minutes until a precipitate separated. The solvent was distilled off at atmospheric pressure and the residue was heated under vacuum for 30 minutes at 100° C. It was subsequently taken up with 50 ml of water and the resulting solution was made alkaline by means of 70 ml. of aqueous 10% sodium hydroxide. After extracting with 500 ml. of methylene chloride and evaporating the solvent, a residue was obtained which was re-crystallized from ethylene glycol monomethylether. Yield 3.0 g. M.p. 221°-22° C.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Name
[(1,1'-biphenyl)-4-yl]-bromomethyl-ketone
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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